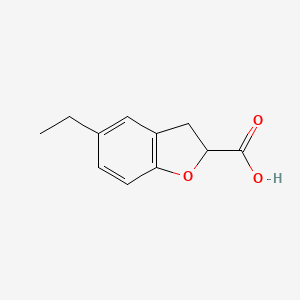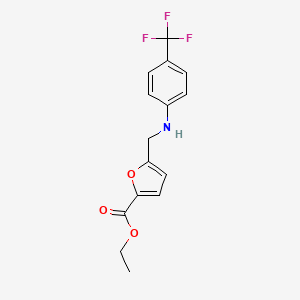
2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid is a complex organic compound featuring a triazole ring substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then functionalized with pyridine groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring and pyridine groups can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings. This structure allows for versatile coordination chemistry and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H11N5O2 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(3,5-dipyridin-3-yl-1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C14H11N5O2/c20-12(21)9-19-14(11-4-2-6-16-8-11)17-13(18-19)10-3-1-5-15-7-10/h1-8H,9H2,(H,20,21) |
InChI Key |
HUSNIFCFEMDYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)C3=CN=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)




